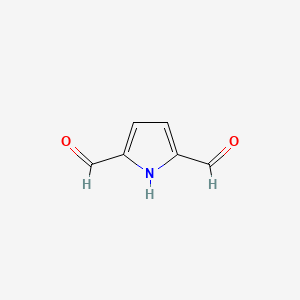

1H-pyrrole-2,5-dicarbaldehyde

Description

Significance in Heterocyclic Chemistry Research

The significance of 1H-pyrrole-2,5-dicarbaldehyde in heterocyclic chemistry is rooted in its bifunctional nature. The presence of two aldehyde groups at the 2 and 5 positions of the pyrrole (B145914) ring allows for a multitude of chemical transformations, making it a key intermediate in the construction of larger, more intricate heterocyclic systems. smolecule.com These reactive sites can undergo a variety of reactions, including oxidation to form dicarboxylic acids, reduction to diols, and various condensation reactions with nucleophiles.

This reactivity profile enables chemists to utilize this compound as a foundational component in the synthesis of a wide range of compounds. Its rigid, planar structure and the defined orientation of its functional groups provide a scaffold upon which complex molecular architectures can be built with a high degree of control. This has made it an invaluable tool for synthetic chemists working to create novel compounds with specific structural and electronic properties.

Scope of Academic Inquiry and Research Directions

The academic interest in this compound is broad, spanning several key areas of chemical research. Its applications are not confined to fundamental organic synthesis but extend into materials science, coordination chemistry, and medicinal chemistry.

A major area of research involves its use as a precursor in the synthesis of porphyrins and related macrocycles . The aldehyde functionalities readily participate in condensation reactions, which are crucial for forming the characteristic porphyrin ring structure. ontosight.aijst.go.jp These synthetic porphyrins are investigated for their roles in mimicking biological systems, their potential in photodynamic therapy, and their applications in catalysis and optics. ontosight.ai

In the realm of materials science , this compound and its derivatives are being explored for the development of novel organic materials. Research has indicated their potential use in organic light-emitting diodes (OLEDs) due to their interesting photoluminescent properties. smolecule.com Furthermore, they serve as monomers for the synthesis of polymers and other materials with unique optical and electronic characteristics. ontosight.aibldpharm.com

Coordination chemistry represents another significant research direction. The compound is instrumental in the synthesis of polydentate or "pincer" ligands. researchgate.net These ligands, formed by the condensation of this compound with other molecules, can chelate to metal ions, forming stable complexes. These metal complexes are of great interest for their catalytic activity and potential applications in various chemical transformations. smolecule.com

Furthermore, the pyrrole scaffold and its derivatives have been investigated in medicinal chemistry . While this article will not detail specific biological activities, it is noteworthy that derivatives of this compound have been a subject of study for their potential pharmacological properties. smolecule.com

Structure

3D Structure

Properties

IUPAC Name |

1H-pyrrole-2,5-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2/c8-3-5-1-2-6(4-9)7-5/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKVBQBLIGAFRIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=C1)C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369297 | |

| Record name | 1H-pyrrole-2,5-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39604-60-9 | |

| Record name | 1H-pyrrole-2,5-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-pyrrole-2,5-dicarbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Reaction Optimization

Benzodithiol Intermediate Pathway

A robust and widely adopted method for preparing 1H-pyrrole-2,5-dicarbaldehyde and its derivatives involves a two-step process centered around a benzodithiol intermediate. smolecule.comrsc.org This approach first sees the conversion of pyrrole (B145914) precursors into 2,5-bis(1,3-benzodithiol-2-yl)pyrroles, which are subsequently hydrolyzed to yield the desired dicarbaldehyde. smolecule.com

Reaction of Pyrrole Derivatives with 1,3-Benzodithiol

The initial step of this pathway involves the reaction of a pyrrole with 2-isopentyloxy-1,3-benzodithiole. smolecule.com This reaction is typically carried out in glacial acetic acid and can proceed at room temperature or be accelerated at elevated temperatures of 60-70°C. smolecule.com This reaction forms the stable 2,5-bis(1,3-benzodithiol-2-yl)pyrrole intermediate, which serves as a protected precursor to the dialdehyde.

Hydrolysis via Mercury(II) Oxide and Tetrafluoroboric Acid in Dimethyl Sulfoxide

The crucial hydrolysis of the 2,5-bis(1,3-benzodithiol-2-yl)pyrrole intermediate to unmask the aldehyde functionalities is effectively achieved using a specific reagent cocktail. rsc.org This involves treating the intermediate with mercury(II) oxide (HgO) and 35% aqueous tetrafluoroboric acid (HBF₄) in dimethyl sulfoxide (DMSO). rsc.org This combination facilitates the efficient cleavage of the dithioacetal groups to reveal the desired dicarbaldehyde.

Stepwise Hydrolysis for Mono- and Di-aldehyde Formation

The benzodithiol intermediate pathway also offers the flexibility to produce both mono- and di-aldehydes through controlled, stepwise hydrolysis. By carefully managing the reaction conditions during the hydrolysis of the 2,5-bis(1,3-benzodithiol-2-yl)pyrrole intermediate, it is possible to isolate the mono-aldehyde derivative, where only one of the dithioacetal groups has been converted to an aldehyde. Further hydrolysis then leads to the formation of the target this compound.

Synthesis of Substituted Derivatives

Table 1: Synthesis of this compound and its Derivatives via the Benzodithiol Intermediate Pathway

| Compound | Overall Yield (%) |

| This compound | 43–65 |

| 3-Mono- and 3,4-Di-substituted Derivatives | 32–90 |

| 1-Methylpyrrole-2,5-dicarbaldehyde | 90 |

Cyanoacrylate Pathway

An alternative synthetic route to pyrrole-2,5-dicarbaldehydes involves a four-step sequence starting from di-α-free pyrroles. This pathway, known as the cyanoacrylate pathway, begins with a Vilsmeier formylation of the pyrrole derivative. thieme-connect.com The resulting pyrrolic aldehyde group is then protected through a Knoevenagel reaction with ethyl cyanoacrylate. thieme-connect.com Following protection, a second formylation is carried out, and the sequence is completed by a deprotection step to yield the desired pyrrole-2,5-dicarbaldehyde. thieme-connect.com

Multi-step Sequence Involving Ethyl α-Cyano-2-pyrroleacrylate

While a direct and widely documented multi-step synthesis of this compound commencing from ethyl α-cyano-2-pyrroleacrylate is not prominently featured in the mainstream chemical literature, the structural components of this starting material suggest a plausible, albeit complex, synthetic pathway. Such a sequence would likely involve the initial formation of a pyrrole ring with a substituent at the 2-position that can be subsequently elaborated to an aldehyde group. The α-cyano-2-pyrroleacrylate moiety contains both a nitrile and an acrylate group, which could, in principle, be transformed through a series of reactions including hydrolysis, decarboxylation, reduction, and oxidation to yield the desired 2,5-dicarbaldehyde. However, this remains a speculative route requiring significant experimental validation.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction stands as a cornerstone for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrrole. This reaction employs a Vilsmeier reagent, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). The electrophilic Vilsmeier reagent then attacks the electron-rich positions of the pyrrole ring.

For the synthesis of this compound, a diformylation of the pyrrole nucleus is required. The reaction proceeds in a stepwise manner, with the first formylation occurring predominantly at the more reactive α-position (C2) to yield pyrrole-2-carbaldehyde. Under appropriate reaction conditions, a second formylation can be induced at the other α-position (C5). Optimization of this process is crucial to favor diformylation over monoformylation and to prevent the formation of byproducts.

The reaction mechanism involves the following key steps:

Formation of the Vilsmeier reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.

Electrophilic attack: The pyrrole ring attacks the Vilsmeier reagent, leading to the formation of a σ-complex.

Aromatization: The intermediate loses a proton to restore the aromaticity of the pyrrole ring, yielding an iminium salt.

Hydrolysis: The iminium salt is subsequently hydrolyzed during the workup to afford the aldehyde group.

To achieve diformylation, an excess of the Vilsmeier reagent and elevated temperatures are typically employed. The reaction conditions, including the ratio of reactants, temperature, and reaction time, must be carefully controlled to achieve a good yield of the desired this compound.

| Parameter | Condition for Monoformylation | Condition for Diformylation |

| Pyrrole:Vilsmeier Reagent Ratio | ~1:1 | >1:2 |

| Temperature | Lower temperatures (e.g., 0-25 °C) | Higher temperatures (e.g., reflux) |

| Reaction Time | Shorter | Longer |

Alkaline Hydrolysis and pH Control

Alkaline hydrolysis and careful pH control are critical steps in many organic syntheses, particularly during the workup procedure. In the context of this compound synthesis, these steps are essential for several reasons:

Neutralization of acidic reagents: Reactions like the Vilsmeier-Haack formylation utilize acidic reagents (e.g., POCl₃) that need to be neutralized. Alkaline solutions, such as sodium hydroxide or sodium carbonate, are commonly used for this purpose.

Hydrolysis of intermediates: As mentioned in the Vilsmeier-Haack reaction, the final step is the hydrolysis of an iminium salt intermediate to the aldehyde. This hydrolysis is often facilitated under basic or neutral conditions. The pH must be carefully controlled to ensure complete hydrolysis without inducing side reactions.

Product isolation: Adjusting the pH of the reaction mixture can be crucial for the effective extraction and isolation of the final product from the aqueous phase into an organic solvent. The solubility of this compound can be pH-dependent.

Precise control of pH is vital to prevent the degradation of the product or the formation of impurities. Aldehydes can be sensitive to strongly acidic or basic conditions, which may lead to aldol condensation or other undesired reactions.

Alternative Synthetic Approaches

Beyond the well-established Vilsmeier-Haack reaction, several alternative strategies have been explored for the synthesis of this compound and its precursors. These methods often seek to utilize different starting materials or catalytic systems to improve efficiency and sustainability.

Oxidation of Pyrrole-2-carbaldehyde under Alkaline Conditions

The direct oxidation of pyrrole-2-carbaldehyde to introduce a second aldehyde group at the 5-position is a challenging transformation. Standard oxidizing agents under alkaline conditions would typically oxidize the existing aldehyde group to a carboxylic acid. However, specific oxidative methods that could potentially lead to the desired dicarbaldehyde would require a carefully chosen reagent and reaction conditions that favor C-H activation and formylation over aldehyde oxidation. While the direct oxidation of pyrrole-2-carbaldehyde to the corresponding dicarbaldehyde is not a commonly reported method, oxidative annulation strategies starting from simpler precursors have been developed for the synthesis of substituted pyrrole-2-carbaldehydes.

Condensation Reactions Involving N-(4-bromobutyl)phthalimide and Potassium Carbonate

A notable application of this compound is in the total synthesis of natural products like magnolamide. In this synthesis, the dicarbaldehyde is used as a starting material and undergoes a condensation reaction with N-(4-bromobutyl)phthalimide. This reaction, however, demonstrates the reactivity of the dicarbaldehyde rather than a method for its synthesis.

The use of N-(4-bromobutyl)phthalimide and potassium carbonate in the synthesis of this compound is not a standard or documented approach. Potassium carbonate is a common base used in organic synthesis, often for deprotonation or as a scavenger for acidic byproducts. N-(4-bromobutyl)phthalimide is an alkylating agent. A hypothetical pathway for their involvement in the synthesis of the dicarbaldehyde is not immediately apparent from established synthetic transformations.

Iron-Containing Catalysts in Pyrrole-2,5-dicarboxylic Acid Ester Synthesis

A promising and more environmentally friendly approach to precursors of this compound involves the use of iron-containing catalysts. Research has shown that iron catalysts can effectively promote the synthesis of dialkyl 1H-pyrrole-2,5-dicarboxylates from simple starting materials. These reactions often exhibit high efficiency and selectivity under mild conditions.

The resulting pyrrole-2,5-dicarboxylic acid esters can then be converted to this compound through a reduction step. This two-step process offers a viable alternative to direct formylation methods. The reduction of the ester groups to aldehydes can be achieved using various reducing agents, with diisobutylaluminium hydride (DIBAL-H) being a common choice for this transformation at low temperatures to prevent over-reduction to the corresponding diol.

Reaction Condition Optimization for Enhanced Yields and Purity

The optimization of reaction conditions is a critical aspect of chemical synthesis, directly impacting the yield, purity, and scalability of the production of this compound. Key parameters that are frequently fine-tuned include temperature, solvent choice, and catalyst selection.

Temperature Control and Solvent Effects (e.g., 1,2-dichloroethane)

Temperature plays a crucial role in the Vilsmeier-Haack formylation of pyrroles, a common method for introducing aldehyde functionalities. The formation of the Vilsmeier reagent, typically from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), is an exothermic process that requires careful temperature management. For the synthesis of related pyrrole aldehydes, the initial reaction is often conducted at reduced temperatures, for instance, by maintaining an internal temperature of 10–20°C during the addition of POCl₃ to DMF, followed by cooling to around 5°C before the addition of the pyrrole substrate rsc.org. Subsequent steps may involve heating to reflux to drive the reaction to completion rsc.org. The precise control of temperature at each stage is essential to minimize the formation of side products and thermal decomposition, particularly of the reactive intermediates mt.com.

Catalyst Selection for Ring-Closing Efficiency (e.g., BF₃-MeOH, TFA in porphyrin synthesis)

While catalysts are not always required for the initial formylation of the pyrrole ring, they are indispensable in subsequent reactions where this compound is used as a building block, for instance, in the synthesis of porphyrins. The efficiency of the ring-closing condensation reaction between pyrrole aldehydes and other precursors is highly dependent on the catalyst employed.

Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) and Brønsted acids like trifluoroacetic acid (TFA) are commonly used catalysts in porphyrin synthesis researchgate.net. These catalysts activate the aldehyde groups of this compound, facilitating the nucleophilic attack by pyrrole units and promoting the condensation and cyclization reactions. The combination of catalysts, such as BF₃-etherate and TFA, has been shown to improve the yields of tetraphenylporphyrin synthesis, suggesting a synergistic effect rsc.org. The choice and concentration of the acid catalyst are critical parameters that need to be optimized to maximize the yield of the desired macrocycle while minimizing side reactions like oligomerization researchgate.netrsc.org. For instance, the condensation of pyrrole with aldehydes can be effectively catalyzed by a catalytic amount of BF₃·Et₂O or TFA researchgate.net.

Purification Techniques (e.g., Sublimation in vacuo, Recrystallization with activated charcoal)

The isolation and purification of this compound are crucial steps to obtain a product of high purity suitable for subsequent applications. Common purification techniques include sublimation and recrystallization.

Sublimation in vacuo is an effective method for purifying solid compounds that have a sufficiently high vapor pressure. This technique allows for the separation of the desired product from non-volatile impurities. Recrystallization is another widely used purification method. For this compound, recrystallization from solvents such as water or toluene in the presence of activated charcoal can yield a pure product. The activated charcoal is used to adsorb colored impurities, resulting in a purer, crystalline solid.

Comparative Analysis of Synthetic Routes: Advantages and Disadvantages

Several synthetic routes to this compound have been developed, each with its own set of advantages and disadvantages. A comparative analysis of these methods is essential for selecting the most appropriate route based on factors such as yield, scalability, cost, and environmental impact.

One of the most common methods for the synthesis of pyrrole aldehydes is the Vilsmeier-Haack reaction . This reaction involves the formylation of an electron-rich aromatic ring, such as pyrrole, using a Vilsmeier reagent generated from a substituted amide and an acid chloride, typically DMF and POCl₃ rsc.orgchemistrysteps.com.

Advantages: The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of aromatic and heteroaromatic compounds. It often proceeds under relatively mild conditions and can provide good yields of the desired aldehyde nih.gov.

Disadvantages: The reaction can sometimes lead to a mixture of mono- and di-formylated products, requiring careful control of stoichiometry and reaction conditions to achieve selective di-formylation at the 2 and 5 positions of the pyrrole ring. The regioselectivity can also be influenced by steric and electronic factors, particularly in substituted pyrroles rsc.org.

Another notable synthetic route is a multi-step synthesis starting from pyrrole , as described by Miller and Olsson. This method involves the protection of one of the aldehyde groups as an intermediate, followed by a second formylation and subsequent deprotection.

A third approach involves the hydrolysis of 2,5-bis(trichloromethyl)pyrrole . This method relies on the initial synthesis of the bis(trichloromethyl) derivative of pyrrole, which is then hydrolyzed to the dicarbaldehyde.

Advantages: This route can potentially be a high-yielding process if the starting bis(trichloromethyl)pyrrole is readily accessible.

Disadvantages: The synthesis of the starting material may involve harsh reagents and conditions. The hydrolysis step also needs to be carefully controlled to ensure complete conversion to the dialdehyde.

A fourth general method involves the formation of 2,5-bis(1,3-benzodithiol-2-yl)pyrroles followed by hydrolysis .

Disadvantages: This is a multi-step process that involves the use of dithiol intermediates and mercury salts for hydrolysis, which raises environmental and safety concerns.

| Synthetic Route | Key Features | Advantages | Disadvantages |

| Vilsmeier-Haack Difformylation | Direct formylation of pyrrole using Vilsmeier reagent. | Potentially a one-step reaction from pyrrole. | Can produce a mixture of products; requires careful control of reaction conditions. |

| Multi-step Synthesis (Miller & Olsson) | Sequential protection, formylation, and deprotection. | Good control over product formation; suitable for large scale. | Multi-step process can be time-consuming and may have a lower overall yield. |

| Hydrolysis of 2,5-bis(trichloromethyl)pyrrole | Hydrolysis of a pre-formed intermediate. | Potentially high-yielding. | May require harsh conditions for the synthesis of the starting material. |

| Hydrolysis of 2,5-bis(1,3-benzodithiol-2-yl)pyrroles | Use of dithiol protecting groups. | Good reported yields. | Multi-step process; use of toxic mercury salts for hydrolysis. |

Chemical Reactivity and Mechanistic Studies

Electrophilic Substitution Reactions on the Pyrrole (B145914) Ring

The pyrrole ring in 1H-pyrrole-2,5-dicarbaldehyde is susceptible to electrophilic substitution, a characteristic reaction of electron-rich heterocyclic compounds. uou.ac.in The presence of the two electron-withdrawing formyl groups, however, deactivates the pyrrole ring towards electrophilic attack compared to unsubstituted pyrrole. Despite this deactivation, the ring can still participate in substitution reactions, allowing for the introduction of various functional groups. The positions for electrophilic attack are influenced by the directing effects of the existing substituents.

Nucleophilic Addition Reactions of Formyl Groups

The aldehyde functionalities are primary sites for nucleophilic addition reactions. These reactions are fundamental to many of the compound's synthetic applications. Nucleophiles, such as amines and thiols, can attack the electrophilic carbon atom of the formyl groups, leading to the formation of a tetrahedral intermediate that can subsequently be protonated or undergo further reaction to yield a variety of products. smolecule.com This reactivity is crucial for the construction of more complex molecules.

Oxidation Reactions to Carboxylic Acids (e.g., Pyrrole-2,5-dicarboxylic acid)

The formyl groups of this compound can be readily oxidized to the corresponding carboxylic acids, yielding 1H-pyrrole-2,5-dicarboxylic acid. ontosight.ai This transformation is a key step in the synthesis of various biologically active molecules and polymer monomers. researchgate.netnih.gov A common and effective method for this oxidation involves the use of potassium permanganate (B83412) in a mixture of acetone (B3395972) and water. unica.it This process converts the aldehyde groups into carboxyl groups, providing a route to a different class of pyrrole derivatives with distinct chemical properties and applications. researchgate.netunica.it For instance, 1H-pyrrole-2,5-dicarboxylic acid has been investigated as a quorum sensing inhibitor with potential applications as an antibiotic accelerant. nih.gov

Table 1: Oxidation of this compound

| Oxidizing Agent | Solvent | Product |

|---|

Reduction Reactions to Primary Alcohols (e.g., Pyrrole-2,5-dimethanol)

Conversely, the formyl groups can be reduced to primary alcohols, resulting in the formation of pyrrole-2,5-dimethanol. ontosight.ai This reduction is typically achieved using mild reducing agents like sodium borohydride. researchgate.net The reaction proceeds by the nucleophilic addition of a hydride ion to the carbonyl carbon of the aldehyde groups. This conversion to diols opens up further synthetic possibilities, as the alcohol groups can be subjected to a variety of subsequent chemical transformations.

Table 2: Reduction of this compound

| Reducing Agent | Conditions | Product |

|---|---|---|

| Sodium borohydride | Methanol, 0°C | Pyrrole-2,5-dimethanol |

Condensation Reactions

Condensation reactions involving the formyl groups of this compound are a cornerstone of its synthetic utility, enabling the formation of new carbon-nitrogen bonds and the construction of larger, more complex molecular frameworks. scilit.com

This compound undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. smolecule.com Research has indicated that the rate of these condensation reactions can be slower when compared to its pyridine (B92270) and furan (B31954) analogs. This difference in reactivity can be attributed to the electronic properties of the respective heterocyclic rings. The electron-donating nature of the pyrrole ring nitrogen can influence the electrophilicity of the formyl carbons, thereby affecting the reaction kinetics.

A significant application of this compound is in the synthesis of pincer ligands. researchgate.net These are polydentate ligands that bind to a central metal atom in a tridentate, meridional fashion. The condensation of this compound with α-amino acids, such as L-methionine and L-histidine methyl esters, yields chiral pincer ligands containing CH=N moieties. researchgate.net These Schiff base ligands can then be reduced under mild conditions to afford the corresponding more stable amine ligands in high yields. researchgate.net These pyrrole-based pincer ligands are valuable in coordination chemistry and have applications in catalysis. rsc.orgnd.edu

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1H-pyrrole-2,5-dicarboxylic acid |

| Pyrrole-2,5-dimethanol |

| L-methionine |

| L-histidine |

| Pyridine |

| Furan |

| Potassium permanganate |

With Hydrazones for Bis(methan-1-yl-1-ylidene)dimalonohydrazone Synthesis

The reaction of this compound with hydrazones is a key method for synthesizing complex molecules, notably 2,5-diformyl-1H-pyrrole)bis(methan-1-yl-1-ylidene)dimalonohydrazone (DPBMD). researchgate.netresearchgate.net This synthesis involves the condensation of this compound with dimalonohydrazide. researchgate.net

The resulting compound, DPBMD, has been characterized using various spectroscopic techniques, including FT-IR, UV-Vis, Mass, ¹H NMR, and ¹³C NMR spectroscopy. researchgate.net Theoretical studies, employing ab initio and density functional theory (DFT) methods, have been used to analyze the molecular structure and vibrational frequencies of DPBMD, showing good agreement with experimental data. researchgate.net

| Reactants | Product | Analysis Methods |

| This compound | 2,5-diformyl-1H-pyrrole)bis(methan-1-yl-1-ylidene)dimalonohydrazone (DPBMD) | Elemental Analysis, FT-IR, UV-Vis, Mass, ¹H NMR, ¹³C NMR, DFT |

| Dimalonohydrazide |

A data table summarizing the synthesis of DPBMD.

Research has also explored the synthesis of other pyrrole hydrazones by reacting various substituted pyrrole aldehydes with a pyrrole hydrazide. nih.gov These studies contribute to a broader understanding of the reactivity of this compound and the potential applications of its derivatives. nih.gov

Cyclization Reactions

This compound is a valuable precursor in cyclization reactions, leading to the formation of various heterocyclic compounds. The two aldehyde groups provide reactive sites for condensation with a range of nucleophiles, facilitating the construction of new ring systems. The investigation into the chemoselectivity of reactions involving polyfunctional pyrroles, such as derivatives of this compound, is an active area of research. sunderland.ac.uk These studies aim to understand how different reagents react selectively with the functional groups on the pyrrole ring, allowing for the synthesis of a diverse array of new heterocyclic structures. sunderland.ac.uk

Coordination Chemistry and Ligand Formation

The bifunctional nature of this compound makes it a significant building block in coordination chemistry for the synthesis of polydentate ligands. smolecule.comresearchgate.net Condensation reactions with amines, such as 2-aminodiphenylamine, yield complex products suitable for coordination with metal ions. smolecule.com

A notable application is the synthesis of chiral pincer ligands. researchgate.net These are formed through the condensation of this compound with α-amino acid esters, such as L-methionine and L-histidine methyl esters. researchgate.net The resulting Schiff base ligands can be subsequently reduced to form the corresponding amine ligands. researchgate.net These polydentate ligands are crucial in the development of metal complexes for applications in catalysis and materials science. smolecule.com

Furthermore, this compound has been used to create bis(acylhydrazones), which act as ligands for organotin complexes. nih.gov For instance, reaction with 2-hydroxybenzoylhydrazide and 2-picolinoylhydrazide yields ligands that can coordinate with organotin moieties. nih.gov X-ray analysis of one such complex revealed a pentacoordinated tin center where the hydrazone acts as a terdentate N,N,O ligand. nih.gov

| Reactant | Ligand Type | Resulting Complex/Application |

| L-methionine methyl ester | Chiral Pincer Ligand | Potential for asymmetric catalysis |

| L-histidine methyl ester | Chiral Pincer Ligand | Potential for asymmetric catalysis |

| 2-hydroxybenzoylhydrazide | Bis(acylhydrazone) | Organotin complexes |

| 2-picolinoylhydrazide | Bis(acylhydrazone) | Organotin complexes |

A data table illustrating the use of this compound in ligand formation.

Reaction Mechanism Elucidation

Understanding the reaction mechanisms involving this compound is crucial for controlling reaction outcomes and designing new synthetic routes. The reactivity of the compound is dominated by its two formyl groups and the pyrrole ring itself.

The formyl groups readily undergo nucleophilic addition, which is the initial step in many of its condensation reactions. The pyrrole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Mechanistic insights have been gained from studies on related pyrrole aldehydes. For example, in the Vilsmeier-Haack formylation of pyrrole derivatives, the reaction proceeds through the formation of a Vilsmeier reagent which then attacks the pyrrole ring. While not a direct study of this compound itself, these investigations provide a framework for understanding the electrophilic substitution mechanisms on the pyrrole core. The electronic properties of the pyrrole ring and the directing effects of the existing aldehyde groups influence the regioselectivity of these reactions.

Computational and Spectroscopic Characterization in Research

Spectroscopic Techniques for Structural Confirmation

A variety of spectroscopic techniques are employed to confirm the structure of 1H-pyrrole-2,5-dicarbaldehyde, with each method offering specific insights into its molecular framework. The characterization of the synthesized compound is typically achieved using techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy smolecule.com.

Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the atomic connectivity and chemical environment within the molecule.

¹H NMR: The ¹H NMR spectrum of this compound displays characteristic signals for the aldehyde, pyrrole (B145914) ring, and N-H protons. The aldehyde protons typically resonate as a singlet in the downfield region, around 9.5–9.9 ppm pdx.edu. The two protons on the pyrrole ring (H3 and H4) are chemically equivalent and appear as a single peak. The N-H proton signal is often observed as a broad singlet.

¹³C NMR: The ¹³C NMR spectrum is distinguished by the signal from the carbonyl carbons of the aldehyde groups, which appear far downfield. The carbons of the pyrrole ring also give rise to distinct signals, with those attached to the aldehyde groups (C2 and C5) being more deshielded than the other two ring carbons (C3 and C4).

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound and related structures.

| Atom/Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aldehyde (-CHO) | 9.5 - 9.9 pdx.edu | 179.1 |

| Pyrrole (C-H) | 6.3 - 7.2 | 121.7 - 131.9 |

| Pyrrole (N-H) | ~10.8 - 11.4 | - |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound. The IR spectrum is characterized by key absorption bands that correspond to the vibrations of specific bonds within the molecule. A strong absorption is typically observed for the C=O stretch of the aldehyde groups. The N-H stretching vibration of the pyrrole ring also gives a characteristic signal.

Table 2: Key IR Absorption Bands for Pyrrole Aldehyde Derivatives.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aldehyde (C=O) | Stretching | ~1650 - 1700 |

| Pyrrole (N-H) | Stretching | ~3200 - 3400 |

| C-H | Stretching | ~2800 - 3100 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound smolecule.com. The mass spectrum displays the mass-to-charge ratio of the molecular ion, which corresponds to the compound's molecular weight of 123.11 g/mol smolecule.comnih.gov. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula C₆H₅NO₂ smolecule.com.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information on the electronic transitions within the molecule. The conjugated system of this compound leads to absorption in the ultraviolet-visible region of the electromagnetic spectrum.

Two-Dimensional NMR Techniques (e.g., HMQC, HMBC, COSY, DEPT)

Two-dimensional (2D) NMR techniques are crucial for the unambiguous assignment of proton and carbon signals, especially for more complex derivatives of pyrrole-2-carboxaldehydes.

COSY (Correlation Spectroscopy) is used to identify proton-proton coupling networks.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

DEPT (Distortionless Enhancement by Polarization Transfer) helps to differentiate between CH, CH₂, and CH₃ groups.

These advanced NMR methods were instrumental in determining the exact structure of related natural products containing a pyrrole-2-carboxaldehyde core nih.gov.

Advanced Computational Chemistry Applications

Computational chemistry, particularly methods like Density Functional Theory (DFT), is increasingly used to supplement experimental data and provide a deeper understanding of the molecular properties of pyrrole derivatives. These computational studies can be used to:

Optimize Molecular Geometry: Theoretical calculations can predict bond lengths and angles with high accuracy.

Predict Spectroscopic Properties: Computational models can simulate NMR and IR spectra, which aids in the interpretation of experimental data.

Analyze Electronic Structure: These methods provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO) and electrostatic potential, which are key to understanding its reactivity.

Investigate Reaction Mechanisms: Computational chemistry can be used to model reaction pathways, transition states, and intermediates, providing a detailed picture of chemical reactivity.

Recent studies on similar molecules have utilized computational methods to investigate structural, vibrational, and electronic properties, as well as for molecular docking studies to explore potential biological activities dntb.gov.ua.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of molecules. For this compound, DFT calculations, often employing functionals like B3LYP, are utilized to optimize the molecular geometry and predict its electronic properties. researchgate.netresearchgate.net These calculations provide a detailed picture of electron distribution, which is fundamental to understanding the molecule's stability and reactivity. The method is favored for its balance of accuracy and computational efficiency.

Ab Initio RHF Calculations

Ab initio Restricted Hartree-Fock (RHF) calculations represent a class of methods that solve the electronic Schrödinger equation without empirical parameters. The RHF method is particularly suited for molecules like this compound where electrons are paired. While generally more computationally demanding and less inclusive of electron correlation effects than DFT, RHF provides a fundamental baseline for electronic structure and is a crucial tool in theoretical chemistry. researchgate.net

Basis Set Selection (e.g., 6-31G(d,p), 6-311++G(d,p))

The accuracy of both DFT and ab initio calculations is highly dependent on the choice of the basis set. For pyrrole derivatives, Pople-style basis sets such as 6-31G(d,p) and the more extensive 6-311++G(d,p) are commonly employed. researchgate.netresearchgate.net

6-31G(d,p): This is a split-valence basis set that includes polarization functions on both heavy atoms (d) and hydrogen atoms (p). These functions allow for more flexibility in describing the shape of atomic orbitals, which is crucial for accurately modeling bonding.

6-311++G(d,p): This is a triple-split valence basis set that offers a more refined description of the core and valence electrons. The inclusion of diffuse functions (++) is particularly important for accurately describing systems with lone pairs or anions and for calculations involving hydrogen bonding.

The selection of the basis set represents a trade-off between computational cost and the desired accuracy of the results.

Calculation of Vibrational Frequencies and Comparison with Experimental Data

Computational methods are used to predict the vibrational spectra (infrared and Raman) of this compound. By calculating the harmonic vibrational frequencies, researchers can assign specific molecular motions to the absorption bands observed in experimental FT-IR and Raman spectra. researchgate.net It is a standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, thereby improving the agreement with experimental data. mdpi.com

Table 1: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for this compound Note: The values below are hypothetical examples based on typical functional group frequencies.

| Vibrational Mode | Calculated Frequency (Scaled) | Experimental Frequency |

| N-H Stretch | 3450 | 3465 |

| C-H Stretch (Aromatic) | 3100 | 3110 |

| C-H Stretch (Aldehyde) | 2850 | 2860 |

| C=O Stretch (Aldehyde) | 1680 | 1695 |

| C=C Stretch (Ring) | 1550 | 1560 |

| C-N Stretch (Ring) | 1400 | 1412 |

Electronic Descriptor Analysis and Reactivity Prediction

From the outputs of DFT calculations, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), a range of electronic descriptors can be derived. These descriptors help in predicting the chemical reactivity of this compound. asrjetsjournal.org Key descriptors include ionization potential, electron affinity, electronegativity, chemical potential, hardness, and the electrophilicity index. asrjetsjournal.org This analysis can identify the most probable sites for nucleophilic and electrophilic attack. researchgate.net

Table 2: Hypothetical Global Reactivity Descriptors for this compound Calculated via DFT Note: These values are illustrative examples.

| Descriptor | Formula | Value (eV) |

| HOMO Energy | EHOMO | -6.5 |

| LUMO Energy | ELUMO | -2.1 |

| Energy Gap | ΔE = ELUMO - EHOMO | 4.4 |

| Ionization Potential | I ≈ -EHOMO | 6.5 |

| Electron Affinity | A ≈ -ELUMO | 2.1 |

| Electronegativity | χ = (I + A) / 2 | 4.3 |

| Chemical Hardness | η = (I - A) / 2 | 2.2 |

| Electrophilicity Index | ω = χ² / (2η) | 4.19 |

Thermodynamic Parameter Calculations (e.g., Exothermicity, Spontaneity)

Theoretical calculations can provide valuable thermodynamic data for this compound. Properties such as the standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and entropy (S°) can be computed. asrjetsjournal.org This information is critical for predicting the spontaneity (whether ΔG is negative) and exothermicity (whether ΔH is negative) of reactions involving this compound, without the need for direct experimental measurement. researchgate.net

Conformational Analysis and Rotational Barriers

The presence of two aldehyde groups attached to the pyrrole ring allows for the existence of different rotational isomers, or conformers. Computational analysis is employed to study the potential energy surface related to the rotation of these aldehyde groups around the C-C single bonds. researchgate.net These calculations can identify the most stable conformer(s) and determine the energy barriers that hinder free rotation between them. This information is crucial for understanding the molecule's flexibility and the distribution of its conformers at different temperatures. researchgate.net

Analysis of Intramolecular Hydrogen Bonding

Computational studies employing techniques such as topological parameters and energy calculations have been instrumental in characterizing the intramolecular hydrogen bonding within this compound. The presence of a hydrogen bond between the pyrrolic nitrogen-hydrogen (N-H) group and the oxygen atom of an adjacent aldehyde group is a key feature of its molecular structure.

Analysis based on the Atoms in Molecules (AIM) theory would typically involve locating the bond critical point (BCP) for the N-H···O interaction. The electron density (ρ) and the Laplacian of the electron density (∇²ρ) at this BCP are crucial topological parameters. A positive value for ∇²ρ would indicate a closed-shell interaction, characteristic of hydrogen bonds.

Energy calculations, often performed using Density Functional Theory (DFT), can quantify the strength of this intramolecular hydrogen bond. The energy difference between the conformer with the hydrogen bond and a hypothetical conformer without it provides an estimate of the bond's stabilization energy. For similar heterocyclic systems, these intramolecular hydrogen bonds are known to significantly influence the planarity and conformational preferences of the molecule.

First Hyperpolarizability (β₀) for Non-Linear Optical Properties

The non-linear optical (NLO) properties of this compound are of significant interest for applications in optoelectronics. The first hyperpolarizability (β₀) is a key tensor quantity that describes the second-order NLO response of a molecule. A non-zero β₀ value is a prerequisite for second-harmonic generation (SHG), a phenomenon where light of a certain frequency is converted to light with double that frequency.

Computational methods, particularly DFT calculations, are widely used to predict the β₀ of organic molecules. These calculations involve applying an external electric field and determining the change in the molecule's dipole moment. For this compound, the presence of electron-donating (pyrrole ring) and electron-withdrawing (aldehyde) groups connected through a π-conjugated system suggests the potential for a significant NLO response. The calculated β₀ value would provide a quantitative measure of this potential.

Table 1: Representative First Hyperpolarizability (β₀) Data for Similar Organic Compounds (Illustrative)

| Compound | Method | β₀ (a.u.) |

| p-Nitroaniline | DFT/B3LYP | 9.2 x 10³ |

| Chalcone Derivative | DFT/CAM-B3LYP | 15.6 x 10³ |

Note: This table is for illustrative purposes to show typical data formats. Specific values for this compound are not yet publicly available.

Spin-Projected BS-DFT Schemes for Magnetic Properties

The investigation of magnetic properties in molecules like this compound can be approached using advanced computational techniques such as spin-projected broken-symmetry density functional theory (BS-DFT). This method is particularly useful for studying systems with potential diradical character or those that can form magnetic coupling interactions, for instance, in metal complexes or specific excited states.

For a diamagnetic, closed-shell molecule like this compound in its ground state, the application of BS-DFT is not standard. However, this methodology would be highly relevant for studying its potential to form radical ions or its behavior in electronically excited triplet states. The calculations would involve determining the energies of different spin states and analyzing the spin density distribution to understand the magnetic character.

X-ray Diffraction for Solid-State Structural Elucidation

The crystal system for this compound has been reported to be monoclinic. X-ray diffraction data would confirm the planarity of the pyrrole ring and the orientation of the aldehyde substituents. Furthermore, it provides experimental evidence for the presence and geometry of the intramolecular N-H···O hydrogen bond discussed in the computational studies. The analysis of intermolecular interactions, such as π-π stacking or weaker C-H···O hydrogen bonds, observed in the crystal packing can provide insights into the material's bulk properties.

Table 2: Illustrative Crystallographic Data Format

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.81 |

| b (Å) | 14.63 |

| c (Å) | 10.75 |

| β (°) | 95.5 |

| Volume (ų) | 597.2 |

| Z | 4 |

Note: This table presents a typical format for crystallographic data. While the crystal system is known, a complete, publicly available dataset for this compound is pending.

Applications in Organic Synthesis and Materials Science Research

Building Block for Complex Organic Molecules and Heterocycles

The presence of two reactive aldehyde groups on the pyrrole (B145914) core makes 1H-pyrrole-2,5-dicarbaldehyde a crucial precursor in the synthesis of larger, more intricate heterocyclic systems. These functional groups serve as handles for extending the molecular framework through reactions with various nucleophiles.

One of the most significant applications in this context is the synthesis of porphyrins and related macrocycles. Porphyrins are large heterocyclic molecules that play essential roles in biological systems, such as in heme and chlorophyll. nih.gov The synthesis of synthetic porphyrins often involves the acid-catalyzed condensation of a pyrrole unit with an aldehyde. nih.govresearchgate.net While many syntheses utilize simple aldehydes like benzaldehyde (B42025) with unsubstituted pyrrole, this compound offers a pathway to introduce functional groups directly onto the porphyrin periphery. The condensation reaction, often referred to as the Lindsey synthesis, typically involves two steps: an initial condensation to form a porphyrinogen (B1241876) intermediate, followed by oxidation to the aromatic porphyrin ring system. researchgate.net By using a dicarbaldehyde, chemists can construct more complex, functionalized macrocyclic structures for applications in catalysis, photodynamic therapy, and molecular electronics. nih.gov

A general method for the synthesis of this compound and its derivatives involves the formation of 2,5-bis(1,3-benzodithiol-2-yl)pyrroles, which are then hydrolyzed to yield the target dicarbaldehyde. rsc.org This method provides reliable access to the starting material, facilitating its use in multi-step syntheses.

| Precursor | Reactant(s) | Resulting Heterocycle Class | Significance |

|---|---|---|---|

| Pyrrole & Aldehydes | Pyrrole, Benzaldehyde | Porphyrins | Mimics biological systems, applications in PDT and catalysis. nih.gov |

| This compound | Amines/Diamines | Schiff Bases / Polyimines | Precursors for ligands and conjugated polymers. |

| This compound | α-Amino Acid Esters | Chiral Ligands | Used in coordination chemistry and asymmetric catalysis. |

Synthesis of Pincer Ligands and Coordination Chemistry

Pincer ligands are a class of tridentate ligands that bind tightly to a metal center in a meridional fashion. The stability and rigidity of the resulting metal complexes make them highly effective catalysts for a variety of organic transformations. This compound serves as an excellent scaffold for synthesizing pincer ligands due to its two aldehyde groups, which can be readily condensed with amines to form imine-based (Schiff base) or amine-based ligands.

For example, new chiral pincer ligands containing C=N moieties have been synthesized by the condensation of this compound with the methyl esters of L-methionine and L-histidine. These imine-containing ligands can be subsequently reduced under mild conditions to yield the corresponding chiral amine ligands in high yields. This approach demonstrates the utility of the dicarbaldehyde in creating structurally defined, chiral environments around a metal center, which is crucial for asymmetric catalysis.

Furthermore, the pyrrole nitrogen atom can act as the central donor atom in a pincer framework. Ligands designated as PNP, where 'P' represents a phosphine (B1218219) donor and 'N' is the central pyrrole nitrogen, are a well-studied class. While not always synthesized directly from the dicarbaldehyde, the fundamental structure highlights the role of the pyrrole ring as a key component in coordination chemistry. For instance, group 4 metal complexes (Zr, Hf) featuring an anionic pyrrole moiety linked via CH₂ groups to two phosphine donors have been synthesized and characterized. These complexes serve as catalysts and demonstrate the versatility of the pyrrole core in stabilizing various transition metals.

Precursor for Bioactive Molecules

The pyrrole-2-carboxaldehyde structural motif is found in numerous natural products that exhibit a range of biological activities, including hepatoprotective, immunostimulatory, and antiproliferative effects. researchgate.net this compound is a key starting material for the laboratory synthesis of several of these complex bioactive molecules.

Magnolamide is a pyrrole alkaloid that was first isolated from the leaves of Magnolia coco. mdpi.com Its structure features a phenylpropanoid chromophore attached to the pyrrole ring. The total synthesis of magnolamide has been successfully achieved in a multi-step sequence that begins with this compound. mdpi.comnih.gov A key step in this synthesis involves the condensation of the dicarbaldehyde with N-(4-bromobutyl) phthalimide, demonstrating a direct application of this compound in the construction of a naturally occurring bioactive molecule. mdpi.comnih.gov

Pyrrole spiroketals are a class of natural products with complex, three-dimensional architectures. The synthesis of these intricate structures has been accomplished using this compound as a foundational piece. Researchers have reported the synthesis of nih.govnih.gov-pyrrolomorpholine spiroketals, such as shensongine A, and nih.govrsc.org-spiroketals, like acortatarin A. rsc.org A critical step in these synthetic routes is the N-alkylation of this compound with a suitable iodomethylglycal, which forges the carbon skeleton of the final natural product. rsc.org Subsequent steps, including selective reduction of one aldehyde and acid-catalyzed spiroketalization, complete the assembly of the complex core. rsc.org

| Bioactive Molecule | Class | Key Synthetic Step from Dicarbaldehyde | Reference |

|---|---|---|---|

| Magnolamide | Alkaloid | Condensation with N-(4-bromobutyl) phthalimide. | mdpi.comnih.gov |

| Acortatarin A / Shensongine A | Spiroketal Alkaloid | N-alkylation with an iodomethylglycal followed by cyclization. | rsc.org |

Pyrrolezanthine, another pyrrole alkaloid, was isolated from the plant Zanthoxylum simulans. nih.gov While its synthesis does not originate from this compound, it belongs to the broader family of bioactive pyrrole carboxaldehydes. Similarly, the natural product funebral (B9795) is a rotationally restricted pyrrole alkaloid whose synthesis has been achieved through a Maillard-type reaction involving a sugar surrogate and a primary amine, rather than starting from the dicarbaldehyde. researchgate.net The study of these related natural products provides important context for the biological relevance of the pyrrole aldehyde functional group and inspires synthetic strategies for creating new, potentially bioactive analogues.

Development of New Materials with Specific Properties

The rigid, aromatic structure of the pyrrole ring, combined with the reactive aldehyde functionalities, makes this compound an attractive monomer for the development of novel organic materials. These materials can possess tailored electronic, optical, and thermal properties for applications in fields like electronics and photonics.

A primary application is in the synthesis of π-conjugated polymers. nih.gov These polymers have backbones of alternating single and double bonds, which allows for the delocalization of electrons, leading to useful semiconducting and optical properties. This compound can be polymerized through condensation reactions with electron-rich co-monomers. For example, reaction with aromatic diamines would yield conjugated poly(Schiff base)s or polyimines. Such polymers are investigated for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. nih.govmsstate.edu

The dicarbaldehyde is also a precursor for synthesizing push-pull dyes. mdpi.com These dyes contain an electron-donating part and an electron-accepting part, linked by a π-conjugated spacer. The aldehyde groups can be converted into stronger electron-accepting groups (e.g., via Knoevenagel condensation with molecules like 2-cyanoacetic acid) to create dyes with strong intramolecular charge transfer. mdpi.com These types of dyes are of great interest for applications in dye-sensitized solar cells (DSSCs) and as nonlinear optical materials. mdpi.com

Role in Polymer Chemistry

This compound serves as a versatile monomer in the synthesis of advanced polymers due to its rigid, aromatic structure and the reactivity of its two aldehyde functional groups. These aldehyde groups allow it to undergo various polymerization reactions, such as polycondensation, with suitable co-monomers to form a range of polymeric materials, including Schiff base polymers (polyimines) and vinyl polymers. The presence of the nitrogen-containing pyrrole ring imparts unique properties to the resulting polymers, such as thermal stability, conductivity, and the ability to coordinate with metals.

A pertinent comparison can be made with its furan (B31954) analogue, furan-2,5-dicarbaldehyde, which is a well-known bio-based monomer derived from the dehydration of sugars. rsc.org While both are difunctional aromatic aldehydes capable of forming similar polymer backbones, the difference in the heteroatom—nitrogen in pyrrole versus oxygen in furan—leads to significant distinctions in the final polymer's characteristics.

The N-H group in the pyrrole ring introduces a site for hydrogen bonding, which is absent in the furan ring. This allows for stronger inter-chain interactions in pyrrole-based polymers, potentially leading to materials with higher melting points and enhanced mechanical strength. Furthermore, the nitrogen atom in the pyrrole ring is less electronegative than the oxygen in furan. This difference affects the aromaticity and electron density of the ring system, which in turn influences the electronic properties and polarity of the polymers. mdpi.com For instance, polymers derived from furan-2,5-dicarbaldehyde, like poly(propylene 2,5-furandicarboxylate), exhibit high gas barrier properties, a characteristic attributed in part to the polarity of the furan ring. mdpi.com Pyrrole-based polymers, on the other hand, are often explored for applications in organic electronics, where the nitrogen atom can be functionalized to tune the material's properties.

| Feature | This compound | Furan-2,5-dicarbaldehyde |

| Heteroatom | Nitrogen (N-H) | Oxygen (O) |

| Hydrogen Bonding | Capable of hydrogen bonding (N-H group) | Not capable |

| Polarity | Influenced by the less electronegative nitrogen atom | Higher polarity due to the more electronegative oxygen atom mdpi.com |

| Polymer Properties | Potential for higher thermal/mechanical strength due to H-bonding; tunable electronic properties | Excellent gas barrier properties; often derived from biomass rsc.orgmdpi.com |

| Key Applications | Organic electronics, specialty polymers | Bio-based polyesters, packaging materials rsc.org |

Production of Dyes and Pigments

This compound is a valuable building block in the synthesis of various dyes and pigments. Its aldehyde groups are reactive sites that can readily participate in condensation reactions with a variety of nucleophiles, particularly amines and active methylene (B1212753) compounds, to create larger, conjugated molecular systems responsible for absorbing light in the visible spectrum.

The core pyrrole structure is a key component in a class of high-performance pigments known as diketopyrrolopyrroles (DPPs). nih.gov DPP pigments are renowned for their brilliant colors, strong fluorescence, and exceptional stability against heat and light, making them suitable for demanding applications like automotive paints and high-end plastics. nih.govbohrium.com The synthesis of the DPP bicyclic system involves the reaction of a succinate (B1194679) ester with a nitrile, but the fundamental pyrrole moiety is central to its chromophore. The structure of this compound makes it an ideal precursor for analogous and other complex heterocyclic colorants. By reacting it with compounds containing active methylene groups (e.g., malononitrile), it is possible to extend the conjugation and create molecules with intense coloration.

Furthermore, pyrrole-based compounds derived from precursors like this compound are utilized in the development of functional dyes for applications such as dye-sensitized solar cells (DSSCs). In these devices, the dye's role is to absorb solar light and inject electrons into a semiconductor, and the molecular structure of the dye is critical for this process. Pyrrole's electron-rich nature makes it a good building block for constructing "push-pull" dye architectures, where electron-donating and electron-accepting groups are connected through a conjugated spacer. acs.org

| Dye/Pigment Class | Role of Pyrrole Core | Example Applications |

| Diketopyrrolopyrroles (DPP) | Forms the fundamental chromophore of these high-performance pigments. nih.gov | Automotive paints, plastics, organic electronics. nih.govresearchgate.net |

| Azo Dyes | Can be used as a coupling component to form azo dyes with varied colors. | Textiles, printing. |

| Functional Dyes (for DSSC) | Acts as a key part of the conjugated bridge or donor section of the molecule. acs.org | Dye-sensitized solar cells. acs.org |

| Porphyrin Analogues | The dicarbaldehyde can be a starting material for synthesizing expanded porphyrin-like macrocycles. | Photodynamic therapy, catalysis. |

Biological and Biomedical Research Applications

Precursor for Compounds with Potential Pharmacological Properties

1H-pyrrole-2,5-dicarbaldehyde is a valuable precursor in the synthesis of a wide range of compounds with potential pharmacological properties. derpharmachemica.com Its reactive aldehyde groups allow for various chemical modifications, leading to the creation of derivatives with diverse biological activities. These derivatives have been investigated for their anti-inflammatory and antimicrobial effects, highlighting the compound's versatility as a building block in medicinal chemistry. derpharmachemica.com The pyrrole (B145914) core is a common motif in many biologically active molecules and drugs, further underscoring the potential of its derivatives in pharmaceutical research and development. nih.govnih.gov

Anti-inflammatory Activity Research

Derivatives of this compound have been the focus of significant research into their anti-inflammatory properties. These investigations have explored their mechanisms of action, including the inhibition of key inflammatory mediators.

Evaluation of Derivatives in Carrageenan-induced Paw Edema Model

The carrageenan-induced paw edema model in rats is a standard in vivo assay used to screen for anti-inflammatory activity. Several studies have utilized this model to evaluate the effectiveness of pyrrole derivatives. For instance, new 1,3,4-oxadiazole (B1194373) derivatives of pyrrolo[3,4-d]pyridazinone, which are structurally related to this compound, have demonstrated significant anti-inflammatory effects in this model. dovepress.com These compounds were found to suppress the second phase of carrageenan-induced paw edema, suggesting a mechanism that involves the inhibition of prostaglandin (B15479496) and pro-inflammatory cytokine release. dovepress.com The anti-inflammatory response of these derivatives was comparable to that of the well-known non-steroidal anti-inflammatory drug (NSAID), indomethacin. dovepress.comnih.gov

Inhibition of Pro-inflammatory Cytokines (IL-6, TNF-α)

Research has shown that derivatives of 1H-pyrrole-2,5-dione, a related compound, can effectively inhibit the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in human peripheral blood mononuclear cell cultures. This inhibition of key signaling molecules in the inflammatory cascade highlights the therapeutic potential of these compounds in treating inflammatory conditions. The ability of pyrrole derivatives to modulate cytokine production is a key area of interest for developing new anti-inflammatory drugs. dovepress.com

Anti-proliferative Studies on Human Peripheral Blood Mononuclear Cells (PBMCs)

The anti-proliferative effects of pyrrole derivatives have also been investigated. Studies on human peripheral blood mononuclear cells (PBMCs) are crucial for understanding the immunomodulatory and cytotoxic potential of these compounds. While direct studies on this compound's effect on PBMCs are not extensively detailed in the provided context, research on related pyrrole derivatives has shown significant anti-proliferative activity against various cancer cell lines. mdpi.comnih.govresearchgate.net These studies provide a basis for future investigations into the specific effects of this compound derivatives on immune cells like PBMCs.

Antimicrobial Activity Research

This compound and its derivatives have demonstrated notable antimicrobial properties against a broad spectrum of bacteria. biosynth.comnih.gov The exploration of these compounds as potential antimicrobial agents is driven by the urgent need for new drugs to combat antibiotic-resistant pathogens. nih.govresearchgate.netnih.gov

Against Bacteria

The antimicrobial efficacy of pyrrole derivatives has been tested against various bacterial species, including both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Pyrrole Derivatives

| Bacterial Strain | Activity Observed | Source |

| Escherichia coli | Moderate to good | nih.govresearchgate.net |

| Pseudomonas aeruginosa | Moderate to good | derpharmachemica.comnih.gov |

| Staphylococcus aureus | Good to excellent | derpharmachemica.comnih.govnih.gov |

| Streptococcus pyogenes | Good | nih.gov |

| Enterococcus faecalis | Moderate | nih.gov |

| Micrococcus luteus | Notable | nih.gov |

| Yersinia enterocolitica | Not specified |

Specifically, a derivative, Pyrrole-2,5-dicarboxaldehyde bis(oxaloyldihydrazone) (PDBO), has shown good antibacterial activity against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes. nih.gov Furthermore, 1H-pyrrole-2,5-dicarboxylic acid, an oxidized derivative, has been identified as a quorum sensing inhibitor against Pseudomonas aeruginosa, which can reduce its virulence and biofilm formation. nih.govnih.govfrontiersin.orgdntb.gov.ua Other synthesized pyrrole derivatives have also shown activity against Staphylococcus aureus and Escherichia coli. derpharmachemica.comnih.gov The activity against Micrococcus luteus has also been noted for certain novel pyrrole alkaloids. nih.gov

Antioxidant Activity Research (e.g., Magnolamide)

Research into the antioxidant properties of this compound is often linked to its role as a precursor in the synthesis of more complex molecules with biological activity. A key example is Magnolamide, a pyrrole alkaloid that has been the subject of antioxidant studies. nih.gov The total synthesis of Magnolamide has been accomplished using this compound as a starting material, highlighting the dicarbaldehyde's importance as a building block in chemical synthesis. nih.gov

While direct antioxidant measurements for this compound are not widely reported, related compounds from Magnolia species, such as magnolol (B1675913) and honokiol, are recognized for their significant antioxidant capabilities. nih.gov These compounds act as potent radical scavengers. nih.govrsc.org Studies on these related molecules show that their antioxidant behavior stems from their specific chemical structures, which allow them to trap peroxyl radicals effectively. nih.gov The antioxidant activity of extracts from Magnoliae Flos has been demonstrated through various assays, including DPPH and ABTS radical scavenging tests. nih.gov The investigation into pyrrole-2,5-dione analogs, which are structurally related to the oxidized form of this compound, has also identified compounds with promising antioxidant properties. mdpi.com

Quorum Sensing Inhibition and Antibiotic Enhancement

The oxidized derivative of this compound, 1H-pyrrole-2,5-dicarboxylic acid , has emerged as a significant molecule in the fight against bacterial antibiotic resistance through its activity as a quorum sensing (QS) inhibitor. nih.govfrontiersin.orgnih.govdntb.gov.ua Quorum sensing is a cell-to-cell communication system that bacteria like Pseudomonas aeruginosa use to coordinate group behaviors, including biofilm formation and virulence factor production, which are key to their pathogenicity and resistance. frontiersin.orgnih.govfrontiersin.org

1H-Pyrrole-2,5-dicarboxylic Acid as a Quorum Sensing Inhibitor

1H-pyrrole-2,5-dicarboxylic acid (referred to in one study as PT22) has been identified as a potent QS inhibitor. frontiersin.orgnih.govnih.gov Isolated from an endophytic fungus, this compound demonstrates the ability to interfere with the QS systems of P. aeruginosa without inhibiting the bacterium's growth. frontiersin.orgnih.gov This is a crucial characteristic, as it is less likely to impose selective pressure that leads to drug resistance. frontiersin.org The inhibition of QS pathways is considered a promising anti-pathogenic strategy to combat chronic and drug-resistant infections. frontiersin.orgnih.gov

Mechanism of Action against Pseudomonas aeruginosa (e.g., Biofilm Formation, Virulence Factors)

The primary mechanism of 1H-pyrrole-2,5-dicarboxylic acid involves the downregulation of QS-controlled genes. frontiersin.orgnih.gov This interference disrupts the signaling cascade that regulates the expression of various virulence factors and the formation of biofilms. frontiersin.orgnih.govfrontiersin.org

Effect on Virulence Factors: Research has shown that 1H-pyrrole-2,5-dicarboxylic acid significantly reduces the production of key P. aeruginosa virulence factors, such as pyocyanin (B1662382) and rhamnolipid, at concentrations ranging from 0.50 mg/mL to 1.00 mg/mL. frontiersin.orgnih.gov

Effect on Biofilm Formation: Biofilms are structured communities of bacteria encased in a self-produced matrix, which protects them from antibiotics and host immune responses. frontiersin.orgnih.gov 1H-pyrrole-2,5-dicarboxylic acid has been proven to inhibit the formation of P. aeruginosa biofilms and disrupt the architecture of existing ones. frontiersin.orgnih.gov

Co-administration with Antibiotics (Gentamycin, Piperacillin)

A significant application of 1H-pyrrole-2,5-dicarboxylic acid is its role as an "antibiotic accelerant". frontiersin.orgnih.gov When co-administered with conventional antibiotics like gentamycin (an aminoglycoside) and piperacillin (B28561) (a β-lactam), it enhances their efficacy against P. aeruginosa. frontiersin.orgnih.gov This synergistic effect is particularly valuable for treating biofilm-associated infections, which are notoriously difficult to eradicate with antibiotic monotherapy. frontiersin.orgresearchgate.net Studies have demonstrated that combining 1H-pyrrole-2,5-dicarboxylic acid with these antibiotics leads to a more significant reduction in viable biofilm cells compared to when the antibiotics are used alone. frontiersin.orgnih.gov This suggests the compound increases the susceptibility of the bacteria within the biofilm to the antibiotics. frontiersin.org

Table 1: Effect of 1H-Pyrrole-2,5-dicarboxylic Acid (PT22) and Antibiotics on Viable Cells in P. aeruginosa Biofilms Data sourced from a 2024 study in Frontiers in Cellular and Infection Microbiology. frontiersin.orgnih.gov

| Treatment | Concentration | Reduction in Viable Biofilm Cells (%) | Enhanced Reduction vs. Antibiotic Alone (%) |

|---|---|---|---|

| PT22 | 0.50 mg/mL | 15.91% | N/A |

| Gentamycin | 4.00 µg/mL | 52.27% | N/A |

| Piperacillin | 4.00 µg/mL | 31.81% | N/A |

| Gentamycin + PT22 | 4.00 µg/mL + 0.50 mg/mL | 70.45% | 38.10% |

| Piperacillin + PT22 | 4.00 µg/mL + 0.50 mg/mL | 59.47% | 40.55% |

Interaction with Biological Macromolecules (e.g., Enzymes, Receptors)

The biological activity of this compound and its derivatives is rooted in their ability to interact with various biological macromolecules, including enzymes and cellular receptors. The aldehyde groups of the parent compound are reactive and can engage in interactions with microbial cell components. nih.gov

Derivatives of the pyrrole structure have been identified as inhibitors of several key enzymes. For example, certain pyrrole-containing compounds are known to inhibit cyclooxygenase (COX-2), an enzyme involved in inflammation. nih.gov In the context of mycobacteria, pyrrole-2-carboxamide derivatives have been shown to inhibit the essential membrane protein MmpL3. nih.govacs.org

The quorum sensing inhibition by 1H-pyrrole-2,5-dicarboxylic acid is a prime example of interaction with receptor proteins. frontiersin.org Molecular docking analyses indicate that this compound binds to QS activator proteins, such as RhlR, interfering with their ability to bind their natural signaling molecules and activate the transcription of target genes. frontiersin.org Similarly, a related compound, 1H-pyrrole-2-carboxylic acid, has been shown to suppress the expression of QS-related genes like lasR and rhlR, which code for transcriptional regulator proteins in P. aeruginosa. frontiersin.org These interactions at the molecular level disrupt the entire signaling cascade, leading to a reduction in bacterial virulence. frontiersin.orgfrontiersin.org

Role in Studying Enzyme Mechanisms

This compound serves as a valuable tool for biochemists and molecular biologists investigating the intricate workings of enzymes. Its utility in this field stems from the high reactivity of its two aldehyde functional groups. These groups can readily react with primary amino groups, such as the ε-amino group of lysine (B10760008) residues, which are common on the surface of proteins, including enzymes.

This reactivity allows this compound to be employed as a chemical cross-linking agent. springernature.com Cross-linking experiments help to elucidate the three-dimensional structure of proteins and protein complexes. By covalently linking amino acid residues that are in close proximity in the folded protein, researchers can gain insights into the protein's tertiary and quaternary structure. This information is crucial for understanding how an enzyme's structure relates to its catalytic function.

The process of pyrrole-mediated protein cross-linking is initiated by the reaction of the dicarbaldehyde with lysyl residues, forming a protein-bound pyrrole. iaea.org Subsequent oxygen-dependent reactions can lead to the formation of covalent bonds between different parts of the same protein or between different protein subunits. iaea.org The study of these cross-linked products provides valuable data on protein-protein interactions and the spatial arrangement of subunits within a larger enzyme complex. springernature.com This knowledge is fundamental to deciphering the mechanisms by which enzymes operate.

Potential as HMG-CoA Reductase Inhibitors (Related Pyrrole-2,5-diones)

Derivatives of this compound, specifically those belonging to the pyrrole-2,5-dione class, have emerged as promising candidates for the development of new cholesterol-lowering drugs. These compounds have been identified as inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. mdpi.comnih.gov The inhibition of this enzyme is a well-established strategy for managing hypercholesterolemia. jmir.org

Research has focused on the design and synthesis of novel pyrrole-based HMG-CoA reductase inhibitors. nih.gov Through structure-based design and optimization of physical properties, potent and hepatoselective inhibitors have been identified. nih.gov For instance, a series of 1H-pyrrole-2,5-dione derivatives were synthesized and evaluated for their ability to inhibit cholesterol absorption, a process mechanistically linked to HMG-CoA reductase activity. One of the most active compounds from this series demonstrated superior in vitro cholesterol absorption inhibitory activity compared to the established drug ezetimibe. nih.gov

The table below summarizes the findings of a study on a particularly potent 1H-pyrrole-2,5-dione derivative, designated as compound 20, which was identified as a novel and effective cholesterol absorption inhibitor. nih.gov

| Property Assessed | Finding for Compound 20 | Reference |

| In Vitro Cholesterol Absorption | Stronger inhibitory activity than ezetimibe. | nih.gov |

| Cytotoxicity | No observed cytotoxicity in HEK293 and RAW264.7 cell lines. | nih.gov |

| Lipid Accumulation in Macrophages | Inhibited lipid accumulation in a concentration-dependent manner. | nih.gov |

| Inflammatory Response | Reduced the secretion of inflammatory markers (LDH, MDA, TNF-α, and ROS) in a concentration-dependent manner. | nih.gov |

These findings underscore the potential of pyrrole-2,5-diones as a new class of HMG-CoA reductase inhibitors for the treatment of conditions associated with high cholesterol. mdpi.comnih.gov

Anti-tumor and Antiviral Activities (Related Pyrrole-2,5-diones)

The therapeutic potential of pyrrole-2,5-dione derivatives extends to the fields of oncology and virology. Numerous studies have reported significant anti-tumor and antiviral activities for N(1)-substituted 1H-pyrrole-2,5-dione derivatives. mdpi.com